Isoamyl acetoacetate

Description

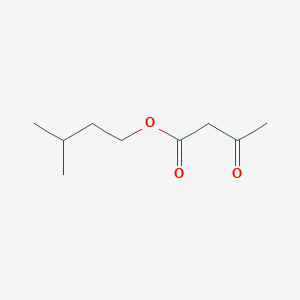

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7(2)4-5-12-9(11)6-8(3)10/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRGPLDMNNGHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177648 | |

| Record name | Isoamyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid; ethereal, fruity, somewhat herbaceous, winey, fermented apple-like odour | |

| Record name | Isoamyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/159/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

89.00 to 91.00 °C. @ 6.00 mm Hg | |

| Record name | 3-Methylbutyl 3-oxobutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol | |

| Record name | Isoamyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/159/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.954 (10°) | |

| Record name | Isoamyl acetoacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/159/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2308-18-1 | |

| Record name | 3-Methylbutyl 3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2308-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QVH533ZIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl 3-oxobutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Isoamyl Acetoacetate and Its Analogues

Classical Esterification Routes for Isoamyl Acetoacetate (B1235776)

The most common and direct method for synthesizing isoamyl acetoacetate is through the esterification of isoamyl alcohol. This can be achieved by reacting isoamyl alcohol with either acetoacetic acid or, more commonly, an ester of acetoacetic acid through transesterification.

The synthesis of this compound can be accomplished via the Fischer-Speier esterification method. This involves the reaction of isoamyl alcohol with acetoacetic acid in the presence of an acid catalyst. ijisrt.com The reaction is a reversible process, and to drive the equilibrium towards the formation of the ester, it is common to use an excess of one of the reactants or to remove the water formed during the reaction. ma.edu

A more prevalent and often more efficient method is the transesterification of a more readily available acetoacetate ester, such as ethyl acetoacetate, with isoamyl alcohol. nih.gov This reaction involves the exchange of the alcohol group of the ester. The process is typically catalyzed by either an acid or a base. To favor the formation of this compound, the equilibrium can be shifted by removing the lower-boiling alcohol (in this case, ethanol) by distillation. researchgate.net The use of molecular sieves can also be employed to shift the equilibrium and achieve high yields without the need for a catalyst. researchgate.net

Enzymatic catalysis, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), has emerged as a greener alternative for the synthesis of similar esters like isoamyl acetate (B1210297). taylors.edu.myresearchgate.net This method often proceeds under milder conditions and can offer high selectivity.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, reaction temperature, molar ratio of reactants, and reaction time.

Catalysts:

Acid Catalysts: Strong mineral acids like sulfuric acid are effective catalysts for both direct esterification and transesterification. ijisrt.comijisrt.com However, they can lead to side reactions and purification challenges. Heterogeneous acid catalysts, such as Amberlyst resin, offer the advantage of easier separation from the reaction mixture. ma.edu

Enzymatic Catalysts: Immobilized lipases are increasingly used to avoid the harsh conditions associated with acid catalysis. researchgate.netnih.gov

Other Catalysts: Boric acid and sulfated zirconia have been shown to be effective for the transesterification of β-keto esters. nih.gov Nanocrystalline CeO2 loaded on hierarchical MFI zeolite has also demonstrated high catalytic activity for the transesterification of ethyl acetoacetate with higher alcohols.

Reaction Temperature: The optimal reaction temperature depends on the specific reactants and catalyst used. For Fischer esterification, reflux temperatures are commonly employed to increase the reaction rate. ma.eduijisrt.com In enzymatic esterification, temperatures are generally lower to maintain the enzyme's activity, often in the range of 30-70°C. researchgate.netresearchgate.net

Molar Ratio of Reactants: To shift the reaction equilibrium towards the product, an excess of one of the reactants, typically the less expensive one (often the alcohol), is used. ijisrt.com For the synthesis of isoamyl acetate, molar ratios of isoamyl alcohol to acetic acid have been optimized to achieve high yields. whiterose.ac.uk

Reaction Time: The reaction time is dependent on the other reaction parameters. Monitoring the reaction progress using techniques like gas chromatography can help determine the optimal time for achieving maximum conversion. Reaction times can range from a few hours to over 24 hours. researchgate.nettaylors.edu.myresearchgate.net

Interactive Data Table: Optimization of Isoamyl Acetate Synthesis (as an analogue for this compound)

| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | Isoamyl Alcohol, Acetic Acid | - | Reflux | 1 | 58.09 | ijisrt.comijisrt.com |

| Amberlyst Resin | Isoamyl Alcohol, Acetic Acid | - | 150-160 | 1-1.25 | - | ma.edu |

| Candida antarctica Lipase | Isoamyl Alcohol, Acetic Anhydride (B1165640) | - | 34.8 | 0.5 | 100 | researchgate.net |

| Seashells Nano-biocomposite | Isoamyl Alcohol, Acetic Acid | 1:3.7 | 98 | 3.65 | 91 | whiterose.ac.uk |

| Immobilized Rhizomucor miehei Lipase | Isoamyl Alcohol, Acetic Acid | - | - | - | >80 | nih.gov |

Synthesis of Related Acetoacetate Derivatives

The versatile structure of acetoacetates allows for the synthesis of various derivatives, including diazo compounds which are important intermediates in organic synthesis.

Alkyl diazo acetoacetates, also known as α-diazo-β-ketoesters, can be synthesized through several methods. One common approach is the diazo transfer reaction, where a β-keto ester reacts with a diazo transfer agent, such as tosyl azide, in the presence of a base. ijtsrd.com

Another method involves the reaction of 2-diazoacetoacetic acid with various alcohols, which provides a convenient route to a range of α-diazo acetoacetic esters in a single step with good to excellent yields. rsc.org The synthesis of α-diazo-β-hydroxy esters can be achieved through an aldol-type condensation of aldehydes with ethyl diazoacetate, which can then be further converted to β-keto esters. researchgate.net

The synthesis of ethyl diazoacetate itself, a precursor for some of these reactions, is typically prepared from the reaction of ethyl glycinate (B8599266) hydrochloride with sodium nitrite (B80452) in an acidic aqueous solution. wikipedia.orgorgsyn.orgorgsyn.org

Vinyldiazo compounds are valuable synthetic intermediates. A convenient synthesis of vinyldiazomethanes can be achieved from α-diazo-β-keto esters. emory.edu These compounds can undergo various transformations, including cycloaddition reactions. nih.govnih.gov

A modular, regioselective 1,3-oxyarylation of vinyl diazo esters has been reported via a cobalt-catalyzed C-H activation/carbene migratory insertion cascade. rsc.org This demonstrates the utility of vinyl diazo esters in forming complex molecular architectures.

Chemical Transformations and Reactivity of Isoamyl Acetoacetate

Role as an Intermediate in Complex Organic Synthesis

The reactivity of β-keto esters like isoamyl acetoacetate (B1235776) makes them valuable intermediates in the synthesis of more complex organic molecules. fiveable.me Their utility stems from the presence of both a ketone and an ester functional group, which enhances their chemical versatility. fiveable.me These compounds can be readily deprotonated to form highly reactive enolate ions, which act as nucleophiles in a variety of reactions, facilitating the construction of diverse chemical architectures. fiveable.me

One of the classical applications of β-keto esters is in the synthesis of complex ketones. This is achieved through a sequence of alkylation followed by hydrolysis and decarboxylation, allowing for the formation of elaborate ketone structures. aklectures.com Furthermore, the development of palladium-catalyzed reactions has significantly broadened the synthetic utility of β-keto esters. nih.gov Allylic esters of β-keto acids can generate palladium enolates, which then undergo a variety of transformations, including aldol (B89426) condensations and Michael additions, offering novel synthetic pathways that are not achievable through conventional methods. nih.gov This versatility establishes isoamyl acetoacetate as a key building block for constructing complex carbon skeletons in organic synthesis. fiveable.me

Reactions Involving the Beta-Keto Ester Moiety

The chemical behavior of this compound is dominated by the β-keto ester functional group. This moiety is known for several characteristic reactions:

Enolate Formation: The α-hydrogens, located on the carbon between the two carbonyl groups, are particularly acidic. Treatment with a base, such as an alkoxide, readily deprotonates this carbon to form a stabilized enolate ion. fiveable.me This enolate is a key reactive intermediate in many of the subsequent reactions.

Alkylation: The nucleophilic enolate can react with alkyl halides in an SN2 reaction to form mono- or dialkylated β-keto esters. This allows for the introduction of various alkyl groups at the α-position. aklectures.com

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester group can be hydrolyzed to form a β-keto acid. This intermediate is often unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield a ketone. aklectures.com This sequence is a common method for synthesizing ketones from esters.

Condensation Reactions: β-keto esters can participate in condensation reactions, such as the Claisen condensation, where they react with another ester molecule to form a larger β-keto ester, creating a new carbon-carbon bond. fiveable.melibretexts.org

Synthesis of Heterocycles: The dicarbonyl structure is a precursor for the synthesis of heterocyclic compounds. For example, β-keto esters react with aromatic amines to produce hydroxyquinoline derivatives. acs.org

| Reaction Type | Reagents | Product Type |

| Enolate Formation | Strong Base (e.g., Alkoxide) | Stabilized Enolate Ion |

| Alkylation | Alkyl Halide | Mono- or Dialkylated β-keto ester |

| Hydrolysis & Decarboxylation | Acid or Base, Heat | Ketone, Carbon Dioxide |

| Claisen Condensation | Strong Base, Ester | Larger β-keto ester |

| Heterocycle Synthesis | Aromatic Amines | Hydroxyquinoline Derivatives |

Carbon-Carbon Bond Forming Reactions

This compound is an excellent substrate for various reactions that form new carbon-carbon bonds, a cornerstone of organic synthesis. The generation of a nucleophilic enolate at the α-carbon is central to many of these transformations. fiveable.me

Beyond the classical alkylation and Claisen condensation reactions aklectures.comlibretexts.org, modern transition-metal catalysis has opened new avenues for C-C bond formation using β-keto ester derivatives. Palladium-catalyzed reactions of allylic β-keto carboxylates, for instance, generate palladium enolates that can undergo reductive elimination to produce α-allyl ketones. nih.gov This process effectively couples the enolate with an allyl group. Furthermore, intramolecular and intermolecular aldol condensations catalyzed by palladium can occur under neutral conditions, providing a mild method for forming complex cyclic or acyclic products. nih.gov

C-H Allylation Precursors from Vinyl Diazo Esters derived from Acetoacetates

A sophisticated application of acetoacetate derivatives in C-C bond formation involves their conversion into vinyl diazo esters. These compounds can serve as precursors in advanced catalytic reactions. A novel vinylogous reactivity of vinyl diazo esters has been developed for the C–H bond allylation of benzamides. rsc.org This transformation is achieved by merging cobalt and photoredox catalysis, which facilitates a cascade involving C–H activation and allyl carbene migratory insertion. rsc.org In this process, the acetoacetate-derived vinyl diazo ester acts as the source of the allyl group that is installed onto the benzamide (B126) substrate. The reaction demonstrates a good substrate scope and utilizes oxygen as the terminal oxidant, releasing benign nitrogen gas as the only byproduct. rsc.org

Vinylogous Reactivity Studies of Acetoacetate Derivatives

The principle of vinylogy describes the transmission of electronic effects through a conjugated π-system. wikipedia.org In the context of acetoacetate derivatives, this means that the reactivity typically associated with the α-carbon can be relayed to a more distant position, such as the γ-carbon, if a conjugated double bond is present. This is known as vinylogous reactivity. wikipedia.org

A key example of this phenomenon is observed in the reaction between an acetoacetate motif and an amine. Under conditions that favor the removal of water, this reaction leads to the formation of a vinylogous urethane. researchgate.net The enolate character is extended through the conjugated system, allowing the amine to attack at the carbonyl carbon of the keto group, resulting in an enamine structure that is part of a stable linkage. researchgate.net This type of reactivity is crucial in the development of dynamic materials like vitrimers, which are polymers that can be reprocessed. researchgate.net Studies on π-extended enolate-type systems derived from β-dicarbonyl compounds continue to explore how to control reactions at these remote vinylogous sites to synthesize complex molecular structures. acs.org

Chelate Formation and Coordination Chemistry (General, applicable)

The 1,3-dicarbonyl arrangement of the acetoacetate moiety in this compound allows it to function as an effective chelating agent. Upon deprotonation, the resulting enolate is a bidentate ligand, meaning it can bind to a central metal ion at two points simultaneously. The two oxygen atoms coordinate with the metal, forming a stable six-membered ring.

This chelation is a common feature of β-keto esters and is used in various applications. google.com The formation of metal chelates can be achieved by reacting the β-keto ester with a metal compound, such as a metal acetate (B1210297). google.com The resulting metal chelates have found use as catalysts, modifiers for plastics, and crosslinking agents. google.com The enolates of β-keto esters are known to form stable chelates with a variety of metal cations, including magnesium, which can be used to influence the regioselectivity of acylation reactions. researchgate.net

Spectroscopic and Structural Elucidation of Isoamyl Acetoacetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.

Proton NMR (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is a fundamental technique used to determine the number and types of hydrogen atoms in a molecule, as well as their connectivity. The chemical shift (δ) of a proton signal in the ¹H NMR spectrum is influenced by its electronic environment, providing clues about the functional groups nearby. The splitting pattern (multiplicity) of a signal, governed by spin-spin coupling, reveals the number of protons on adjacent carbon atoms. The integration of a signal is proportional to the number of protons giving rise to that signal.

For Isoamyl acetoacetate (B1235776), the ¹H NMR spectrum would typically show distinct signals corresponding to the protons in the different parts of the molecule: the isoamyl group (including methyl and methylene (B1212753) protons) and the acetoacetate group (methylene and methyl protons adjacent to carbonyls). Analysis of the chemical shifts, multiplicities, and integrations of these signals allows for the confirmation of the proposed structure by mapping the hydrogen atoms to their specific locations in the molecule. While specific experimental ¹H NMR data for Isoamyl acetoacetate was not extensively available in the consulted sources, predicted spectra in databases like HMDB illustrate the expected pattern of signals based on the chemical structure. hmdb.ca

Carbon NMR (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon atoms in a molecule. Each chemically distinct carbon atom typically gives rise to a separate signal in the ¹³C NMR spectrum. The chemical shift range for ¹³C is much larger than for ¹H, making it particularly useful for determining the carbon skeleton and identifying different types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

Two-Dimensional (2D) NMR Techniques

Two-dimensional NMR techniques provide correlations between nuclei, offering more detailed insights into molecular structure and connectivity that cannot be obtained from 1D NMR alone. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are commonly used.

COSY experiments reveal correlations between coupled protons, helping to trace connectivity through the molecule's proton network. For this compound, a COSY spectrum would show cross-peaks between protons on adjacent carbons in the isoamyl chain and between the methylene protons and the methyl protons in the acetoacetate part, confirming the coupling relationships observed in the ¹H NMR spectrum.

HSQC experiments correlate protons with the carbon atoms to which they are directly attached. This technique is invaluable for assigning proton signals to their corresponding carbon signals, providing a direct link between the ¹H and ¹³C NMR spectra. An HSQC spectrum of this compound would show cross-peaks for each CH, CH₂, and CH₃ group, aiding in the unambiguous assignment of signals. While specific 2D NMR data for this compound was not found in the immediate search results, these techniques are generally applicable to complex organic molecules to confirm structural assignments derived from 1D NMR data.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum.

For this compound (C₉H₁₆O₃), key functional groups include the ester carbonyl (C=O), the ketone carbonyl (C=O), and C-H bonds in alkyl groups, and C-O bonds in the ester linkage. The IR spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of these groups. Based on general knowledge of IR spectroscopy and data for similar compounds like isoamyl acetate (B1210297) learnexams.comresearchgate.netechemi.com, characteristic peaks would include:

C=O stretching: Two strong bands are expected in the carbonyl region (typically 1700-1750 cm⁻¹), one for the ester carbonyl and one for the ketone carbonyl. The exact positions can be influenced by conjugation or other structural features, but for an acyclic beta-keto ester like this compound, they would likely be in this range.

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ would indicate the presence of aliphatic C-H bonds. learnexams.comechemi.com

C-O stretching: Bands in the region of 1000-1300 cm⁻¹ would be present due to the C-O single bonds in the ester group. learnexams.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain information about its structure by analyzing the mass-to-charge ratio (m/z) of ions produced from the molecule. Electron Ionization Mass Spectrometry (EI-MS) typically produces a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound, as well as fragment ions formed by the dissociation of the molecular ion.

For this compound (C₉H₁₆O₃, molecular weight 172.22), the EI-MS would be expected to show a molecular ion peak at m/z 172, although ester molecular ions can sometimes be weak. Fragmentation patterns are characteristic of the molecule's structure. Common fragmentation pathways for esters and ketones include α-cleavage (cleavage adjacent to the carbonyl group) and McLafferty rearrangement. miamioh.edu

Analysis of the fragment ions provides structural information. For this compound, observed fragment ions include m/z 43, 70, 55, 41, and 85. nih.gov

| m/z Value | Relative Intensity (%) | Possible Fragment Ion |

| 43.0 | 99.99 | [CH₃CO]⁺ or [C₃H₇]⁺ |

| 70.0 | 55.44 | [C₅H₁₀]⁺ |

| 55.0 | 29.77 | [C₄H₇]⁺ |

| 41.0 | 21.42 | [C₃H₅]⁺ |

| 85.0 | 19.52 | [CH₂C(O)OC₃H₇]⁺ (rearranged) or [C₆H₁₃]⁺ (rearranged) |

The fragment at m/z 43 is likely due to the acetyl cation ([CH₃CO]⁺), a common fragment from compounds containing an acetyl group. Fragments corresponding to the isoamyl cation or related species from the alcohol portion are also expected. The observation of these fragments, in conjunction with the molecular ion (if visible), supports the elemental composition and structural connectivity of this compound.

Conformational Analysis via Spectroscopic Methods

Conformational analysis studies the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. Spectroscopic methods, particularly NMR, can provide insights into the preferred conformations of a molecule and the dynamics of conformational interconversion, especially at different temperatures (variable-temperature NMR).

Microwave Spectroscopy for Rotational Constant Determination (General, applicable)

Microwave spectroscopy is a high-resolution gas-phase technique used to probe the pure rotational transitions of molecules. This method is particularly powerful for determining precise molecular structures, including bond lengths, bond angles, and conformational preferences. The fundamental principle relies on the interaction of a molecule's permanent electric dipole moment with the electric field component of microwave radiation. Molecules absorb energy when the frequency of the incident radiation matches the energy difference between two quantized rotational energy levels fiveable.mefiveable.meuobabylon.edu.iqlibretexts.orgdcu.ie.

The rotational energy levels of a molecule are intrinsically linked to its moment of inertia. For a rigid rotor model, the energy levels are described by quantum numbers, and the energy spacing is determined by rotational constants (A, B, and C), which are inversely proportional to the principal moments of inertia (Ia, Ib, and Ic) of the molecule fiveable.mefiveable.melibretexts.orgmit.edu103.76.208. These moments of inertia are defined relative to the molecule's principal axes of rotation, which are mutually orthogonal and centered at the molecule's center of mass uobabylon.edu.iqelte.hutanta.edu.eg.

For a linear molecule, there is only one unique moment of inertia (Ib = Ic, and Ia = 0), and the rotational energy levels are relatively simple. For more complex molecules, classified as symmetric tops or asymmetric tops based on the relationships between their principal moments of inertia, the rotational energy level structure becomes more intricate fiveable.melibretexts.org103.76.208wikipedia.org. This compound, with its relatively low symmetry and flexible structure, would be classified as an asymmetric top molecule.

The absorption of microwave radiation results in a spectrum consisting of a series of lines, where the frequencies of these lines correspond to the energy differences between allowed rotational transitions (governed by selection rules) fiveable.mefiveable.me. By analyzing the pattern of these spectral lines, the rotational constants (A, B, and C) of the molecule can be accurately determined fiveable.memit.edu.

The relationship between rotational constants and moments of inertia is fundamental to structural elucidation:

B = h / (8π²Ib)

C = h / (8π²Ic)

A = h / (8π²Ia)

where h is Planck's constant.

From the determined rotational constants, the principal moments of inertia can be calculated. These moments of inertia are directly related to the masses of the atoms and their spatial arrangement within the molecule fiveable.me103.76.208tanta.edu.eg. However, a single set of rotational constants for a molecule with more than a few atoms is generally not sufficient to uniquely determine all bond lengths and bond angles.

To obtain a more complete and precise molecular structure, the technique of isotopic substitution is employed fiveable.memit.edugsu.edugoalparacollege.ac.inaip.org. By preparing and measuring the microwave spectra of isotopically substituted versions of the molecule (e.g., replacing a ¹²C with a ¹³C, or a ¹H with a ²H), the moments of inertia change slightly due to the mass difference, while the equilibrium structure remains essentially unchanged gsu.edugoalparacollege.ac.in. Measuring the rotational constants for several isotopologues provides additional sets of moments of inertia. These multiple sets of moments of inertia provide enough experimental constraints to determine the coordinates of individual atoms within the molecule's center-of-mass frame, allowing for the calculation of precise bond lengths and angles mit.edugsu.eduaip.org. This method can determine atomic positions to fractions of an Angstrom and degrees mit.edu.

Furthermore, microwave spectroscopy is highly sensitive to different conformational isomers that may exist in the gas phase kent.eduvscht.czrsc.orgaanda.orgillinois.edumst.edu. Different conformers of a molecule will have distinct spatial arrangements of their atoms, leading to different principal moments of inertia and thus unique rotational spectra. By analyzing the observed spectral lines, it is often possible to identify and characterize the structures of multiple conformers present in a sample, even determining their relative stabilities vscht.czrsc.orgaanda.orgillinois.edu.

For a molecule like this compound, which has several rotatable bonds, different conformers are expected to exist. Microwave spectroscopy could be applied to study its rotational spectrum in the gas phase, typically using techniques like Fourier-transform microwave (FTMW) spectroscopy coupled with a supersonic expansion to cool the molecules and simplify the spectrum kent.edursc.orgaanda.orgillinois.edumst.eduresearchgate.net. By identifying the rotational transitions for each observed conformer and determining their rotational constants, researchers could gain insights into the preferred three-dimensional arrangements of the isoamyl and acetoacetate moieties and the flexibility of the ester linkage. Subsequent isotopic labeling experiments would then allow for the determination of precise structural parameters for the identified conformers.

Conceptual Data Table: Rotational Transitions and Constants (Illustrative)

| Transition (J' ← J'') | Observed Frequency (MHz) | Calculated Frequency (MHz) | Residual (kHz) |

| 1 ← 0 | ν₁ | ν₁' | δ₁ |

| 2 ← 1 | ν₂ | ν₂' | δ₂ |

| 3 ← 2 | ν₃ | ν₃' | δ₃ |

| ... | ... | ... | ... |

Note: This table is illustrative of how observed transition frequencies are compared to frequencies calculated from fitted rotational constants to determine the accuracy of the fit.

Conceptual Data Table: Rotational Constants and Moments of Inertia

| Rotational Constant | Value (MHz) | Moment of Inertia (amu·Å²) |

| A | A₀ | Ia = h / (8π²A₀) |

| B | B₀ | Ib = h / (8π²B₀) |

| C | C₀ | Ic = h / (8π²C₀) |

Note: This table illustrates the relationship between experimentally determined rotational constants and calculated principal moments of inertia.

Conceptual Data Table: Isotopic Substitution Effects on Rotational Constants (Illustrative for a simplified case)

| Species | A (MHz) | B (MHz) | C (MHz) |

| Parent Molecule | A₀ | B₀ | C₀ |

| Isotope 1 Substituted | A₁ | B₁ | C₁ |

| Isotope 2 Substituted | A₂ | B₂ | C₂ |

| ... | ... | ... | ... |

Note: This table conceptually shows how rotational constants change upon isotopic substitution, providing data for structural determination.

Analytical Methodologies for Isoamyl Acetoacetate

Chromatographic Separation and Purity Assessment

Chromatography encompasses a range of techniques used to separate components of a mixture, allowing for their individual analysis. These methods are invaluable for determining the purity of a compound and monitoring chemical reactions.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and assessing the purity of compounds. It involves separating components of a mixture based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel or alumina (B75360) layer on a plate) and a mobile phase (a solvent or solvent mixture). By spotting reaction aliquots on a TLC plate and developing it with an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of products, including isoamyl acetoacetate (B1235776). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of a compound in a specific solvent system and can be used for tentative identification and comparison to known standards. TLC is often used as a preliminary analytical tool before employing more sophisticated chromatographic methods. Some research indicates the use of TLC in monitoring reactions that produce or involve acetoacetate compounds, demonstrating its applicability in tracking the formation or consumption of such substances rsc.orgrsc.org.

Gas Chromatography (GC) for Purity and Quantification (General, applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a stationary phase typically contained within a column. Compounds in the mixture separate based on their boiling points and their interaction with the stationary phase. GC is routinely used for determining the purity of a compound and quantifying the amount of a specific substance in a mixture. googleapis.comufla.br For isoamyl acetoacetate, GC can be employed to assess its purity by identifying and quantifying impurities. unime.it Coupling GC with a mass spectrometer (GC-MS) provides additional structural information, allowing for the positive identification of separated components. googleapis.comunime.it This makes GC-MS a valuable tool for both purity assessment and the identification of by-products or contaminants in this compound synthesis or samples.

High-Performance Liquid Chromatography (HPLC) for Analysis (General, applicable)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. Unlike GC, HPLC is suitable for analyzing a wider range of compounds, including those that are not easily volatile or are thermally labile. In HPLC, a liquid mobile phase is pumped at high pressure through a stationary phase packed in a column. Separation is based on the differential interactions of the analytes with the stationary and mobile phases. HPLC is widely used for quality control and analytical purposes in various industries. researchgate.netecfr.govgovinfo.govgovinfo.gov For the analysis of this compound, HPLC can be utilized to determine its concentration in solutions or mixtures and to assess its purity by separating it from related compounds or impurities. researchgate.net The choice of stationary phase and mobile phase depends on the specific properties of this compound and the matrix in which it is present.

Extraction and Isolation Protocols

Extraction and isolation techniques are essential for separating a target compound, such as this compound, from complex mixtures or reaction matrices. These methods are often employed as a preparatory step before chromatographic analysis or for purifying the compound.

Liquid-Liquid Extraction (General, applicable)

Liquid-liquid extraction is a common technique used to separate compounds based on their differential solubility in two immiscible liquid phases. This method is frequently used to isolate a desired product from a reaction mixture or to extract an analyte from a sample matrix. For this compound, liquid-liquid extraction can be applied to separate it from aqueous or organic phases depending on its solubility characteristics in different solvents. google.comgoogle.comucc.ie By choosing appropriate solvent pairs, this compound can be selectively partitioned into one of the phases, allowing for its separation from other components of the mixture. This technique is often used in the workup of synthesis reactions involving this compound.

Thermodynamic and Kinetic Investigations of Isoamyl Acetoacetate

Solubility and Phase Equilibria Studies

Solubility and phase equilibria studies are fundamental to designing separation and purification processes for isoamyl acetoacetate (B1235776), as well as understanding its distribution in different environmental compartments. These studies examine how isoamyl acetoacetate distributes itself between different phases (e.g., liquid-liquid, solid-liquid, or fluid-fluid) under varying conditions of temperature, pressure, and composition.

Solubility in Supercritical Fluid Solvents (e.g., CO₂ solvent)

The solubility of compounds in supercritical fluids, such as supercritical carbon dioxide (scCO₂), is of significant interest due to the potential for environmentally friendly processes like extraction and reaction dntb.gov.ua. Supercritical fluids possess properties between those of a liquid and a gas, offering unique solvent characteristics that can be tuned by adjusting temperature and pressure dntb.gov.ua.

Research has been conducted on the experimental and thermodynamic study of this compound in CO₂ solvent dntb.gov.uaglobalauthorid.comresearchgate.net. This research explores the phase behavior of binary systems containing this compound and CO₂ dntb.gov.ua. Understanding this solubility is important for applications such as supercritical fluid extraction or as a reaction medium dntb.gov.ua. The solubility of organic compounds in supercritical CO₂ is influenced by factors such as pressure and temperature, which affect the solvent-solute interactions researchgate.net. The dielectric permittivity of supercritical CO₂ is small and changes with temperature and pressure mdpi.com.

Reaction Kinetic Modeling for Synthesis and Transformations (General, applicable)

Reaction kinetic modeling is essential for understanding the rates and pathways of chemical reactions involving this compound. This involves developing mathematical models that describe how the concentrations of reactants and products change over time under different conditions. Kinetic models can help optimize reaction conditions for synthesis, predict reaction outcomes, and understand the factors affecting reaction efficiency.

Studies on the synthesis of related esters, such as isoamyl acetate (B1210297), provide relevant insights into the kinetic principles that would apply to this compound synthesis. For example, the enzymatic synthesis of isoamyl acetate from acetic anhydride (B1165640) and isoamyl alcohol has been studied kinetically aidic.ittaylors.edu.my. These studies often involve determining reaction rates, identifying rate-limiting steps, and evaluating the impact of variables such as temperature, reactant concentrations, and catalyst loading aidic.itunirioja.es. Kinetic models, such as those based on the Michaelis-Menten equation or first-principle models, can be developed to fit experimental data and predict reaction behavior aidic.ittaylors.edu.my.

In the synthesis of isoamyl acetate from acetic anhydride and isoamyl alcohol, two main reactions have been identified: the reaction between acetic anhydride and isoamyl alcohol, and the reaction between the produced acetic acid and excess isoamyl alcohol taylors.edu.my. Kinetic constants for these reactions can be determined through modeling taylors.edu.my. The effect of parameters like enzyme concentration and temperature on the reaction rate and equilibrium conversion has been investigated aidic.itacs.org.

Mechanistic Studies through Kinetic Data Analysis (General, applicable)

Mechanistic studies aim to elucidate the step-by-step pathway by which a reaction occurs. Kinetic data analysis is a powerful tool for proposing and validating reaction mechanisms. By analyzing how reaction rates are affected by changes in reactant concentrations, catalyst presence, and temperature, researchers can infer details about the transition states and intermediates involved in the reaction.

For the synthesis of esters like isoamyl acetate, mechanistic studies have been conducted. The acid-catalyzed reaction between an alcohol and a carboxylic acid (Fischer esterification) involves steps such as protonation of the acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water youtube.comthermofisher.com. Enzymatic synthesis can follow different mechanisms, such as a Ping-Pong Bi-Bi mechanism, which can be supported by initial rate data analysis researchgate.net.

Kinetic studies can reveal inhibiting effects of certain substances on the reaction rate, providing clues about how these substances interact with the catalyst or reactants within the reaction mechanism researchgate.net. For instance, in the enzymatic synthesis of isoamyl acetate, acetic acid and acetic anhydride have shown inhibitory effects on the lipase (B570770) catalyst researchgate.net. Analyzing the influence of different variables on kinetic parameters helps in understanding the underlying reaction mechanism aidic.itunirioja.es.

Computational Chemistry and Theoretical Studies of Isoamyl Acetoacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental theoretical methods used to study the electronic structure of molecules. These calculations solve the electronic Schrödinger equation to determine properties such as molecular geometries, energy levels, charge distributions, and spectroscopic parameters. For a molecule like Isoamyl acetoacetate (B1235776), quantum chemical calculations can provide insights into the distribution of electrons, the polarity of different bonds, and the stability of various possible molecular arrangements.

While specific detailed quantum chemical studies on the electronic structure and reactivity of Isoamyl acetoacetate were not prominently found, studies on related compounds like isoamyl acetate (B1210297) demonstrate the application of these methods. For instance, quantum chemical calculations have been employed to investigate the atmospheric degradation mechanisms of isoamyl acetate initiated by reactions with species like OH radicals and Cl atoms, revealing potential reaction pathways and energy profiles acs.orgresearchgate.net. Such studies involve calculating the electronic structure of reactants, transition states, and products to understand the reaction mechanisms and predict their feasibility and kinetics. The principles and methods used in these studies on analogous esters are directly applicable to investigating the electronic properties and potential reaction sites of this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density. DFT offers a balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like this compound. DFT calculations can be used to optimize molecular geometries, calculate vibrational frequencies, determine reaction energies, and analyze electronic properties such as molecular orbitals and charge distribution.

Ab Initio Methods for Molecular Properties

Ab initio methods, meaning "from the beginning," are a class of quantum chemical calculations that are based directly on the fundamental principles of quantum mechanics without resorting to empirical parameters. These methods, such as Hartree-Fock and coupled-cluster theory, can provide highly accurate descriptions of molecular properties, although they are generally more computationally demanding than DFT. Ab initio calculations can be used to determine precise molecular geometries, dipole moments, polarizabilities, and other electronic properties.

Studies on related molecules, such as the structural studies on isoamyl acetate using microwave spectroscopy and quantum chemical calculations, including ab initio methods, demonstrate their application in determining accurate molecular structures and properties researchgate.net. While direct ab initio studies specifically on this compound's intrinsic molecular properties were not found in the search results, the application of these methods to similar organic esters suggests their potential for providing accurate theoretical data for this compound. Ab initio calculations have also been used in more general studies, such as investigating the binding of CO2 to carbonyl groups or electron donor-acceptor interactions in alcohol-CO2 mixtures, which involve functional groups present in this compound dntb.gov.ua.

Conformational Search and Energy Landscape Mapping

Organic molecules with rotatable bonds, such as this compound, can exist in multiple spatial arrangements called conformers. These conformers can have different energies and properties, and understanding the molecule's conformational landscape is crucial for predicting its behavior. Computational methods are widely used for conformational searches to identify stable conformers and map the energy barriers between them.

Conformational studies using quantum chemical calculations have been performed on related esters like isoamyl acetate and tert-butyl acetate to identify their most stable conformers and understand their internal rotation dynamics researchgate.net. These studies involve systematically exploring the potential energy surface as a function of torsional angles. Applying similar conformational search techniques to this compound would involve exploring rotations around the single bonds in both the isoamyl and acetoacetate portions of the molecule to identify the lowest energy conformers and understand their relative stabilities. While specific details of such studies on this compound were not found, the methodology is well-established and applicable.

Reaction Pathway Elucidation through Theoretical Modeling

Theoretical modeling plays a vital role in understanding chemical reactivity and elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, computational methods can map out reaction pathways and determine activation energies, providing insights into how reactions occur and their rates.

Studies on the atmospheric degradation of isoamyl acetate have utilized quantum chemical calculations and kinetic modeling to elucidate the reaction pathways initiated by OH radicals and Cl atoms acs.org. These studies identified various abstraction and addition/elimination pathways and calculated rate constants. Similarly, theoretical modeling, often combined with experimental data, has been used to study the kinetics and thermodynamics of the esterification reaction involved in the synthesis of isoamyl acetate acs.orgresearchgate.net. While these examples focus on the reactivity of related esters or the formation of isoamyl acetate, the same theoretical modeling approaches can be applied to study potential reactions involving this compound, such as hydrolysis, transesterification, or reactions involving its beta-dicarbonyl moiety. By identifying transition states and calculating energy barriers, theoretical modeling can help to understand the factors that influence the reactivity of this compound in different chemical environments.

Green Chemistry Principles in Isoamyl Acetoacetate Synthesis General, Applicable

Development of Sustainable Synthetic Routes

Sustainable synthetic routes for isoamyl acetoacetate (B1235776) aim to minimize environmental impact throughout the production process. This involves selecting renewable feedstocks, reducing the number of synthesis steps, and maximizing atom economy.

One common approach for ester synthesis, including isoamyl acetoacetate, is the reaction between an alcohol (isoamyl alcohol) and a carboxylic acid (acetic acid) or its derivatives, catalyzed by an acid. ontosight.aiwikipedia.org While traditionally carried out with strong mineral acids, which pose environmental and safety concerns, research is exploring heterogeneous catalysts and enzymatic methods as more sustainable options. acs.orgwhiterose.ac.uk

Enzymatic synthesis using lipases has emerged as a promising sustainable route for producing flavor esters like isoamyl acetate (B1210297) (a related compound). mdpi.comicm.edu.pl Although the provided information primarily discusses isoamyl acetate synthesis by lipase (B570770), the principles and advantages, such as milder reaction conditions and reduced by-products, are relevant to this compound synthesis as well. mdpi.com Lipase-catalyzed reactions can often be conducted under mild temperatures and pressures, reducing energy consumption. mdpi.com

Catalytic Systems for Enhanced Environmental Performance

The choice of catalyst significantly impacts the environmental performance of a synthesis. Green chemistry favors catalysts that are non-toxic, easily separable, reusable, and highly selective, minimizing unwanted side reactions and by-products.

Heterogeneous catalysts offer advantages over homogeneous catalysts in terms of separation and reusability. Various solid acid catalysts have been investigated for esterification reactions, including ion-exchange resins, zeolites, heteropoly acids, and solid superacids. acs.orgresearchgate.net

Studies on the synthesis of isoamyl acetate (a related ester) have explored the use of cation-exchange resins, showing stable activity and potential for industrial application. acs.org Ball-milled seashells, a natural source of CaCO3, have also been investigated as a heterogeneous catalyst for the environmentally benign synthesis of isoamyl acetate under solvent-free conditions, achieving a high yield. whiterose.ac.uknih.gov

Enzymatic catalysis using immobilized lipases represents another avenue for enhanced environmental performance. Immobilization of enzymes onto solid supports facilitates their recovery and reuse, contributing to a more sustainable process. mdpi.comicm.edu.pl Different immobilization methods and support materials, including protein-coated microcrystals, have been studied to improve lipase activity and stability in ester synthesis. icm.edu.plresearchgate.net

Solvent-Free Reaction Systems

Eliminating or reducing the use of solvents in chemical reactions is a key principle of green chemistry, as solvents often contribute significantly to waste generation and environmental pollution. sciepub.com Conducting reactions under solvent-free conditions can lead to simpler work-up procedures, reduced energy consumption for solvent recovery, and increased reaction efficiency in some cases.

Research into the synthesis of esters, including isoamyl acetate, has demonstrated the feasibility and benefits of solvent-free conditions. whiterose.ac.ukicm.edu.plnih.govdntb.gov.ua For example, the synthesis of isoamyl acetate catalyzed by ball-milled seashells was successfully carried out under solvent-free conditions, resulting in a high yield. whiterose.ac.uknih.gov Similarly, enzymatic synthesis of isoamyl acetate using immobilized lipases has been explored in solvent-free media. icm.edu.plresearchgate.net These approaches highlight the potential for developing more environmentally friendly processes for the synthesis of this compound by minimizing or eliminating the need for organic solvents.

Optimal Conditions for Isoamyl Acetate Synthesis using Ball-Milled Seashells (Example of Solvent-Free System) whiterose.ac.uknih.gov

| Parameter | Optimal Value |

| Molar Ratio (Alcohol:Acid) | 1:3.7 |

| Catalyst Loading | 15.7 mg |

| Reaction Temperature | 98 °C |

| Reaction Time | 219 min |

| Yield | 91% |

Applications of Isoamyl Acetoacetate As a Chemical Precursor in Materials Science

Utilization in Polymer Chemistry

Acetoacetyl chemistry, in general, is relevant to polymer science due to the reactivity of the acetoacetyl group, which can be incorporated into polymer chains. eastman.comgoogle.comgoogle.com While isoamyl acetoacetate (B1235776) itself is a small molecule monomer, the acetoacetate moiety it contains is key to its potential in polymer applications. Acetoacetyl-functional polymers can be synthesized through various routes, including the use of acetoacetyl-functional monomers like acetoacetoxyethyl methacrylate (B99206) (AAEM) or by modifying hydroxyl-bearing resins via transesterification with acetoacetates such as ethyl acetoacetate. eastman.com These acetoacetyl groups provide reactive sites for crosslinking mechanisms, including reactions with melamines, isocyanates, aldehydes, diamines, and through Michael addition reactions. eastman.com The incorporation of acetoacetyl functionality can influence polymer properties such as solution viscosity and glass transition temperature. eastman.com

Although specific detailed research findings focusing solely on the direct polymerization of isoamyl acetoacetate were not extensively found in the search results, the broader context of acetoacetyl chemistry in polymers indicates its potential as a precursor for introducing acetoacetate functionality into polymer systems. The ability to incorporate acetoacetate groups allows for the development of thermoset coatings and other materials with tailored properties through various crosslinking reactions. eastman.comgoogle.com

Role in the Synthesis of Specialty Chemicals

This compound serves as a chemical intermediate in organic synthesis, including the synthesis of specialty chemicals. chemicalbull.com Its reactive beta-keto ester functionality allows it to participate in various chemical transformations. While the search results highlight its use in the aroma and flavor industries and in pharmaceuticals as a potential precursor or intermediate, the specific details of its role in synthesizing non-pharmaceutical specialty chemicals within materials science were not explicitly detailed. chemicalbull.comontosight.ai However, the general application of acetoacetates in organic synthesis suggests its potential in creating building blocks for diverse material applications. chemicalbull.com

Future Research Directions for Isoamyl Acetoacetate

Exploration of Novel Catalytic Systems

The synthesis of esters, including acetoacetates, often relies on catalytic methods. Traditional approaches for esterification, such as Fisher esterification, typically employ strong acid catalysts like sulfuric acid thermofisher.com. However, future research could focus on developing more efficient, selective, and environmentally benign catalytic systems for isoamyl acetoacetate (B1235776) synthesis.

This could involve exploring heterogeneous catalysts, which offer advantages such as easy separation and recovery compared to homogeneous catalysts whiterose.ac.uk. Solid acid catalysts, including ion-exchange resins and various metal oxides or supported acids, have been investigated for esterification reactions whiterose.ac.ukacs.orgresearchgate.netgoogle.com. For instance, cation-exchange resins have shown good chemical stability and catalytic activity in the synthesis of isoamyl acetate (B1210297), a related ester acs.orgresearchgate.net. Research could adapt these or similar solid acid systems specifically for the synthesis of isoamyl acetoacetate, potentially optimizing factors like catalyst loading, temperature, and reaction time to improve yield and reduce energy consumption whiterose.ac.uk.

Furthermore, the exploration of novel catalysts such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or nanomaterial-supported catalysts could lead to improved catalytic performance, including higher turnover numbers and enhanced selectivity for the desired this compound product.

Advanced Mechanistic Investigations via In Situ Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and reactions of this compound is crucial for optimizing processes and designing new transformations. Future research should leverage advanced in situ spectroscopic techniques to probe reaction intermediates and transition states in real-time.

Techniques such as in situ Infrared (IR) or Raman spectroscopy could provide insights into the functional group changes occurring during reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using flow NMR setups, could allow for the monitoring of reaction progress and the identification of transient species under relevant reaction conditions dss.go.th. researchgate.net mentions the use of NMR spectroscopy to observe reaction intermediates in solution for a condensation reaction involving methyl acetoacetate. Applying similar methodologies to this compound reactions could elucidate key mechanistic steps.

Additionally, computational chemistry methods, such as Density Functional Theory (DFT) calculations, can complement experimental in situ studies by providing theoretical energy profiles and confirming proposed mechanisms researchgate.net. The combination of experimental and computational approaches would offer a comprehensive picture of the reaction pathways.

Bio-Inspired Synthetic Approaches

Bio-inspired synthesis, which mimics natural enzymatic processes or utilizes biological systems, offers a route to synthesize chemicals under mild conditions with high selectivity. While enzymatic synthesis of esters like isoamyl acetate using lipases has been explored sigmaaldrich.commdpi.com, applying bio-inspired strategies specifically to this compound presents a future research direction.

Enzymes, particularly esterases or lipases, could potentially be engineered or identified to catalyze the formation of the ester linkage in this compound or to facilitate reactions involving its beta-keto ester functionality. Research could focus on screening natural enzyme libraries or employing directed evolution techniques to develop biocatalysts with desired activity and selectivity for this compound synthesis or transformation researchgate.net.

Furthermore, exploring the use of whole-cell biocatalysts or integrating enzymatic steps into multi-step synthetic routes could offer more sustainable and efficient pathways to this compound and its derivatives. The use of biological systems for the production of value-added chemicals from renewable feedstocks, including acetate, is an active area of research that could potentially be extended to acetoacetate derivatives researchgate.net.

Development of High-Throughput Screening for Reactivity

High-throughput screening (HTS) methodologies are powerful tools for rapidly evaluating large numbers of catalysts, reaction conditions, or substrates acs.orgnih.gov. Applying HTS to the study of this compound reactivity could significantly accelerate the discovery of new reactions and optimal conditions.

Developing HTS assays for this compound would require the establishment of rapid and sensitive detection methods for either the consumption of the starting material or the formation of products. Spectrophotometric or fluorometric assays, or even high-throughput chromatographic methods, could be adapted for this purpose researchgate.net.

HTS could be utilized to screen libraries of catalysts for this compound synthesis or for reactions involving its reactive methylene (B1212753) group or carbonyl functionalities. It could also be applied to optimize reaction parameters such as temperature, solvent, and reactant concentrations efficiently. This would enable the rapid identification of promising conditions for further, more detailed investigation.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry

The application of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming chemical research, particularly in reaction prediction, synthesis planning, and materials design eurekalert.orgengineering.org.cnijsetpub.com. Future research on this compound could benefit significantly from integrating these computational approaches.

AI and ML models could be trained on existing spectroscopic and reactivity data for this compound and related beta-keto esters to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes eurekalert.orgengineering.org.cn. These models can learn complex relationships between molecular structure, reaction parameters, and product formation that might not be immediately obvious through traditional methods.

Furthermore, AI could assist in the design of novel catalysts or reagents specifically tailored for reactions involving this compound. By analyzing large datasets of catalytic reactions, ML algorithms could identify structural features of catalysts that correlate with high activity and selectivity for the desired transformations of this compound. ijsetpub.com highlights the potential of AI in predictive modeling of organic reactions and optimization of synthetic routes.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling isoamyl acetoacetate in laboratory settings?

- This compound is a flammable liquid (H226 classification) and requires strict safety measures. Use solvent-resistant gloves (e.g., polyethylene alcohol or nitrile) and indirect-vented goggles to prevent skin/eye contact . For respiratory protection, employ MSHA/NIOSH-approved respirators with organic vapor cartridges if exposure exceeds 50 ppm . Store in cool, ventilated areas away from ignition sources, and separate incompatible chemicals (e.g., oxidizers) by at least 3 meters . Fire suppression should use dry chemical or alcohol-resistant foam, as water is ineffective .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

- Spectrophotometric methods leveraging β-keto ester reactivity, such as the Hantzsch reaction with formaldehyde, offer high sensitivity (molar absorptivity up to 7.8 × 10³ dm³ mol⁻¹ cm⁻¹ at 60°C) . For structural confirmation, employ nuclear magnetic resonance (NMR) or gas chromatography-mass spectrometry (GC-MS). High-performance liquid chromatography (HPLC) with UV detection is effective for purity assessments in synthetic workflows .

Q. How is this compound synthesized, and what are common reaction intermediates?

- The compound is typically synthesized via esterification of acetoacetic acid with isoamyl alcohol, catalyzed by acids (e.g., H₂SO₄) or enzymatic routes. Key intermediates include diketene derivatives (for cellulose acetoacetate synthesis) and enamine adducts formed during Mannich reactions . Optimize reaction conditions (temperature, solvent polarity) to minimize side products like dehydration byproducts.

Advanced Research Questions

Q. How can structural contradictions in acetoacetate decarboxylase (AADase) studies be resolved using this compound analogs?

- AADase exhibits a pKa perturbation (-4.5 log units) at Lys115 due to electrostatic interactions with Lys116. Use X-ray crystallography (PDB ID: 3BH2) to compare this compound binding modes with native substrates . Molecular dynamics simulations can clarify how steric bulk in isoamyl groups affects active-site accessibility and decarboxylation efficiency .

Q. What strategies enhance this compound’s role in cellulose functionalization for advanced materials?

- Cellulose acetoacetate (CAA) derivatives synthesized via this compound esterification enable crosslinking via Michael additions or enamine chemistry. Optimize reaction time and catalyst (e.g., TEMPO/NaBr) to achieve degrees of substitution >1.5. Characterize material properties using FTIR (C=O stretch at 1740 cm⁻¹) and thermogravimetric analysis (TGA) .

Q. How can this compound improve specificity in detecting formaldehyde in environmental samples?

- The Hantzsch reaction with this compound generates a chromophore (λmax = 412 nm) with minimal interference from aldehydes like acetaldehyde. Pre-treat samples with solid-phase extraction (C18 columns) to remove competing carbonyl compounds. Validate the method using spiked recovery tests (90–110% accuracy) and limit of detection (LOD) calculations (<25 µM) .

Q. What experimental designs mitigate kinetic discrepancies in enzyme-catalyzed acetoacetate transformations?

- Address contradictory kinetic data by standardizing assay conditions (pH 7.4, 25°C) and substrate purity (≥97% by GC). Use stopped-flow spectroscopy to monitor rapid decarboxylation steps. For mechanistic studies, isotopically labeled this compound (¹³C or ²H) can track carbon flux in NMR experiments .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. enzymatic assays) and apply multivariate statistics (e.g., PCA or PLS-DA) to identify confounding variables in metabolic studies .

- Storage Stability : this compound degrades under UV exposure; store in amber glass at 4°C with desiccants to prolong shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.